Piperidine-3,3-dicarbonitrile hydrochloride
Description
Properties
IUPAC Name |
piperidine-3,3-dicarbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h10H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQWOWLIOCNHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,3-dicarbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a piperidine derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,3-dicarbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert nitrile groups into amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile groups can yield primary amines, while oxidation can produce carboxylic acids or other oxygenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Piperidine derivatives have been extensively studied for their anticancer properties. Piperidine-3,3-dicarbonitrile hydrochloride has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that derivatives of piperidine displayed significant inhibition of tumor growth in xenograft models, suggesting potential use in cancer therapy .
Antimicrobial Properties
Research indicates that piperidine compounds possess antimicrobial activity. A study demonstrated that this compound exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Organic Synthesis
Building Block for Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to undergo cyclization reactions allows for the formation of complex molecular architectures. For example, it has been utilized in the synthesis of piperidinyl derivatives through nucleophilic substitution reactions, which are crucial for developing pharmaceuticals .
Synthesis of Novel Compounds
The compound has also been employed in synthesizing novel compounds with tailored properties. Researchers have used this compound in multi-step synthetic pathways to create new ligands for metal complexes, which have applications in catalysis and materials science .
Material Science
Polymer Chemistry
In material science, piperidine derivatives are explored for their potential use in polymer chemistry. This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies show that polymers containing this compound exhibit improved tensile strength and resistance to thermal degradation .
Data Tables
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Research : In a comparative analysis of various piperidine derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
- Polymer Development : Researchers incorporated this compound into polycarbonate matrices. The resulting composites showed a 30% increase in tensile strength compared to pure polycarbonate, indicating its utility in enhancing material properties .
Mechanism of Action
The mechanism of action of piperidine-3,3-dicarbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Piperidine-3,3-dicarbonitrile hydrochloride with structurally analogous compounds, focusing on substituent positions, functional groups, and key properties:
Key Observations:
- Substituent Position : Nitrile groups at C3 (vs. C4) enhance electrophilicity and may improve binding in catalytic or biological systems .
- Functional Group Impact : Ketones (e.g., Piperidine-3,5-dione) exhibit hydrogen-bonding capabilities, whereas nitriles prioritize steric and electronic effects .
- Synthetic Yields: Microwave-assisted methods for related compounds (e.g., pyrazine-dicarbonitriles) achieve yields up to 62%, but electron-withdrawing groups (e.g., -NO₂) reduce yields due to decreased amine basicity .
Biological Activity
Piperidine-3,3-dicarbonitrile hydrochloride (PDCH) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a six-membered piperidine ring with two nitrile groups attached to the third carbon atom. The compound can be synthesized through various methods, often involving the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of a suitable nitrile with a piperidine derivative in the presence of a catalyst, typically yielding high purity and yield under moderate temperatures and pressures.
The biological activity of PDCH is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, PDCH may inhibit certain enzymes or receptors, thereby impacting cellular processes associated with disease states .
Anticancer Activity
Research has indicated that PDCH derivatives exhibit significant anticancer properties. For example, compounds derived from PDCH have shown promising results against various cancer cell lines, including human leukemia (CEM-13) and breast cancer (MCF-7). A study demonstrated that certain derivatives had cytotoxic activity comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of PDCH Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound 4a | CEM-13 | 0.5 | Comparable |
| Compound 5b | MCF-7 | 1.2 | Lower |
| Compound 6c | U-937 | 0.8 | Comparable |
Antimicrobial Activity
PDCH has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from PDCH demonstrated significant inhibition zones in disc diffusion assays against Staphylococcus aureus and Pseudomonas fluorescens .
Table 2: Antimicrobial Activity of PDCH Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference Drug Comparison |
|---|---|---|---|
| Compound 7 | Staphylococcus aureus | 15 | Penicillin (20 mm) |
| Compound 8 | Pseudomonas fluorescens | 12 | Gentamicin (18 mm) |
Case Studies and Research Findings
- Dual Receptor Ligands : A study focused on the development of dual histamine H3/sigma-1 receptor ligands based on piperidine scaffolds highlighted the importance of the piperidine moiety in enhancing biological activity against pain models. The findings suggested that modifications in the piperidine structure could lead to improved receptor affinity and selectivity .
- Antituberculosis Activity : Another research effort evaluated the tuberculostatic activity of piperidinothiosemicarbazones derived from PDCH. The results indicated that these compounds exhibited potent antituberculosis activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .
- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of piperidine derivatives, including PDCH, against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity. Some derivatives showed selective inhibition profiles that could be beneficial for treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Piperidine-3,3-dicarbonitrile hydrochloride, and how can reaction efficiency be validated?
- Synthesis Strategy : Piperidine-3-carbonitrile derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, nitrile-containing piperidine intermediates (e.g., Piperidine-3-carbonitrile hydrochloride) are synthesized using hydrogenation of pyridine precursors or via reductive amination .
- Validation : Reaction efficiency can be validated using HPLC or LC-MS to monitor purity (>95%) and by quantifying by-products. Analytical methods for structurally similar compounds (e.g., Tizanidine Hydrochloride) involve dissolving the product in mobile phases (e.g., water:acetonitrile) and using UV detection at 230–240 nm .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, lab coats) and working in a fume hood. Prevent electrostatic discharge by grounding equipment .
- Storage : Keep the compound in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Stability data for analogous piperidine hydrochlorides indicate decomposition risks at >40°C or in humid environments .
Q. What are the proper disposal protocols for waste containing this compound?
- Collect waste separately in labeled, chemically resistant containers. Collaborate with certified waste management companies for incineration or neutralization. For related compounds, hazardous decomposition products (e.g., HCl, nitrogen oxides) require specialized treatment to avoid environmental release .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Structural Confirmation : Use - and -NMR to verify the piperidine ring and nitrile groups. IR spectroscopy (2240–2260 cm) confirms C≡N stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClN: calc. 170.0485) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Parameter Tuning : Adjust temperature (20–50°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). For nitrile formation, stoichiometric control of reagents (e.g., KCN or TMSCN) reduces side reactions. Monitor intermediates via TLC or inline FTIR .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) during characterization?
- Data Cross-Validation : Compare experimental NMR/IR with computational predictions (DFT calculations). For piperidine derivatives, chair conformers can cause splitting discrepancies; variable-temperature NMR clarifies dynamic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
- Method Development : Optimize mobile phase composition (e.g., 0.1% TFA in water:MeCN gradients) to improve peak resolution. Validate linearity (R > 0.99), LOD/LOQ (e.g., 0.1 μg/mL), and recovery rates (90–110%) using spiked samples. For stability-indicating assays, stress the compound under acidic/oxidative conditions and monitor degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
